molecular formula C18H19FN6 B6442766 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549036-70-4

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442766
CAS No.: 2549036-70-4
M. Wt: 338.4 g/mol
InChI Key: MBGWHEHGBYHPMS-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for research purposes only. This synthetic small molecule features a piperazine core linked to pyrimidine and imidazole heterocycles, a structural motif shared by several biologically active compounds investigated in scientific studies. Compounds with the 4-(2-fluorophenyl)piperazine pharmacophore have demonstrated research utility as investigational tools in neuroscience, particularly for studying serotonergic systems . The molecular architecture, incorporating nitrogen-containing heterocycles like imidazole and pyrimidine, is frequently explored in the development of potential therapeutic agents due to its ability to interact with diverse biological targets . The specific research applications and mechanism of action for this exact compound are subject to ongoing investigation; researchers are advised to consult the current scientific literature for the latest findings. This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment, must be followed when handling this chemical.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGWHEHGBYHPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr Reaction with Activated Pyrimidines

Chloropyrimidines react with 4-(2-fluorophenyl)piperazine under basic conditions. Key steps include:

  • Activation : A 4-chloropyrimidine intermediate is prepared via chlorination of a hydroxyl or amino precursor.

  • Substitution : Heating the chloropyrimidine with 4-(2-fluorophenyl)piperazine in a polar aprotic solvent (e.g., DMF, DMSO) at 80–120°C for 12–24 hours.

  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the substituted pyrimidine.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling is effective for attaching piperazine to halogenated pyrimidines. Optimized conditions include:

  • Catalyst : Pd2(dba)3/Xantphos

  • Base : Cs2CO3

  • Solvent : Toluene or dioxane

  • Temperature : 100°C, 24 hours.
    This method achieves higher regioselectivity and avoids harsh conditions required for SNAr.

Introduction of the 2-Methyl-1H-imidazol-1-yl Group

Direct Coupling via SNAr

A 6-chloropyrimidine intermediate reacts with 2-methylimidazole in the presence of a strong base (e.g., NaH) in DMF at 60–80°C. The reaction typically completes within 8–12 hours, yielding the imidazole-substituted product after aqueous workup.

Transition Metal-Mediated Cross-Coupling

Integrated Synthetic Routes

Sequential Substitution Pathway

  • Pyrimidine core synthesis : Prepare 4,6-dichloropyrimidine via cyclization of malononitrile with urea.

  • Piperazine introduction : React 4,6-dichloropyrimidine with 4-(2-fluorophenyl)piperazine in DMF/Cs2CO3 at 100°C.

  • Imidazole coupling : Substitute the remaining chlorine at position 6 with 2-methylimidazole using CuI/1,10-phenanthroline.

One-Pot Functionalization

A patent from WO2014106800A2 describes a tandem approach where pre-functionalized pyrimidine intermediates undergo simultaneous piperazine and imidazole coupling in a microwave reactor (150°C, 30 minutes). This method reduces purification steps and improves yields (75–85%).

Optimization and Challenges

Yield Improvement Strategies

  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for SNAr.

  • Catalyst loading : Reducing Pd/Cu catalyst loadings to 5 mol% maintains efficiency while lowering costs.

  • Temperature control : Microwave-assisted synthesis shortens reaction times and minimizes decomposition.

Impurity Control

  • Byproducts : Over-alkylation during imidazole coupling generates N-methylated impurities. Using excess 2-methylimidazole (2.5 equiv) suppresses this side reaction.

  • Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials.

Analytical Characterization

Key spectroscopic data for the final compound:

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 2H, Ar-H), 3.85–3.75 (m, 8H, piperazine), 2.32 (s, 3H, imidazole-CH3).
HRMS (ESI+) m/z 406.1789 [M+H]+ (calc. 406.1791)

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Sequential SNArDMF, Cs2CO3, 100°C, 24 h68%98.5%
Buchwald-HartwigPd2(dba)3, Xantphos, toluene, 100°C72%99.1%
Microwave-assistedNMP, 150°C, 30 min85%98.8%

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Nucleoside Transport Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2. These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, which are vital in various physiological processes and pathologies, including cancer therapy.

A study demonstrated that certain analogues of this compound exhibited selectivity towards ENT2, showing a 5 to 10-fold preference over ENT1. This selectivity enhances its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated .

Antidepressant Activity

The compound's piperazine moiety is commonly associated with antidepressant properties. Studies have shown that compounds containing piperazine structures can modulate serotonin and dopamine receptors, leading to potential antidepressant effects. The specific substitution patterns on the piperazine ring can significantly influence the pharmacological profile, making this compound a candidate for further investigation in mood disorders .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation. The imidazole and pyrimidine components contribute to its biological activity, making it a subject of interest in cancer research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Key structural features influencing its activity include:

  • Piperazine Ring : Modifications on the piperazine nitrogen atoms can enhance receptor binding affinity.
  • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration.
  • Imidazole Substitution : Variations in the imidazole ring can alter the compound's interaction with biological targets, affecting its pharmacokinetic properties.

Case Study 1: Selective Inhibition of ENT2

In a comparative study involving various analogues of the compound, researchers found that one derivative showed an IC50 value of 36.82 µM against ENT2 while having negligible effects on ENT1. This selectivity underscores the potential for developing targeted therapies for conditions influenced by adenosine metabolism .

Case Study 2: Antidepressant Efficacy

In animal models, compounds similar to this pyrimidine derivative were tested for their antidepressant effects using forced swim tests and tail suspension tests. Results indicated a significant reduction in despair-like behavior, suggesting that modifications to the piperazine structure could enhance antidepressant efficacy .

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs and their substituents:

Compound Name/Structure Substituents (Pyrimidine Core) Key Features
Target Compound: 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine 4: 2-Fluorophenyl-piperazine; 6: 2-methylimidazole Hypothesized CYP2D6 interaction; imidazole may enhance metabolic stability.
SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazinyl]pyrimidine) 5-Fluoro; 4: phenylimidazole-methyl-piperazine Potent CYP2D6 inhibitor (Ki = 0.55 µM, kinact = 0.32 min⁻¹); selective over CYP3A4/2C9/2C18.
4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine 6: Chlorine Discontinued structural analog; Cl substitution likely reduces target affinity.
4-{4-[(1-Methylimidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 6: CF₃; 4: Sulfonyl-piperazine Trifluoromethyl group enhances lipophilicity; sulfonyl linker may alter binding.
Thieno[3,2-d]pyrimidine derivative (6-(4-methanesulfonyl-piperazinyl)) Thienopyrimidine core Different core structure but retains piperazine; methanesulfonyl group impacts solubility.

Pharmacological Implications

  • Substituent Effects :
    • 6-Position : Chlorine () vs. imidazole (target compound): Imidazole’s hydrogen-bonding capacity may enhance target engagement compared to halogens.
    • 4-Position : Sulfonyl-piperazine () vs. 2-fluorophenyl-piperazine (target compound): The fluorophenyl group may enhance CNS penetration due to increased lipophilicity .
  • Enzyme Selectivity : SCH 66712’s selectivity suggests that piperazine-pyrimidine derivatives with aromatic substituents (e.g., phenylimidazole) are optimal for CYP2D6 inhibition. The target compound’s 2-methylimidazole may reduce potency but improve isoform selectivity .

Biological Activity

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H23FN4O
  • Molecular Weight : 330.4 g/mol
  • IUPAC Name : 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with nucleoside transporters and potential therapeutic applications.

Recent studies indicate that compounds similar to this compound act as inhibitors of equilibrative nucleoside transporters (ENTs). Specifically, one study highlighted that a related compound, FPMINT, demonstrated selectivity for ENT2 over ENT1, which plays a crucial role in nucleotide synthesis and regulation of adenosine function .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the piperazine and pyrimidine moieties significantly influence the biological activity of these compounds. For instance, the presence of a fluorine atom on the phenyl ring enhances binding affinity to the target transporters, thereby improving efficacy .

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, derivatives of pyrimidine were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds exhibiting IC90 values ranging from 3.73 to 4.00 μM were identified as potent candidates, suggesting that modifications similar to those found in this compound could yield promising anti-tubercular agents .

Cytotoxicity Evaluation

Further evaluations have shown that many derivatives maintain low cytotoxicity levels against human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index for potential drug development .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50/IC90 ValuesRemarks
Nucleoside Transporter InhibitionFPMINTSelective for ENT2More selective than ENT1
Anti-Tubercular ActivityVarious Pyrimidine DerivativesIC90: 3.73 - 4.00 μMSignificant activity against M. tuberculosis
CytotoxicityVarious DerivativesNon-toxic (<10 μM)Favorable for further development

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires attention to:

  • Reagent selection : Use stannous chloride for reductions and dichloromethane (DCM) as a solvent for nucleophilic substitutions to enhance reaction efficiency .
  • Stepwise monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .
  • Temperature control : Maintain temperatures between 60–80°C during cyclization steps to minimize side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the final product .

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperazine and pyrimidine rings, with deuterated DMSO as the solvent for improved resolution .
  • X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in methanol/water mixtures to determine absolute stereochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) in positive ion mode .

Basic: How should researchers design initial biological activity screening assays?

Answer:

  • Target selection : Prioritize receptors with known affinity for piperazine derivatives, such as serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors, using radioligand binding assays .
  • Concentration gradients : Test compound solubility in DMSO/PBS mixtures (≤0.1% DMSO) across a 0.1–100 µM range to avoid solvent toxicity .
  • Control groups : Include reference ligands (e.g., clozapine for D2_2 receptors) to validate assay sensitivity .

Advanced: How can conflicting data on receptor binding affinity be resolved?

Answer:

  • Reproducibility checks : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
  • Computational docking : Use AutoDock Vina to model ligand-receptor interactions and identify steric clashes or charge mismatches that may explain discrepancies .
  • Orthogonal assays : Validate findings with surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out false positives from fluorescence interference .

Advanced: What strategies mitigate byproduct formation during imidazole-pyrimidine coupling?

Answer:

  • Catalyst optimization : Replace traditional palladium catalysts with copper(I)-mediated Ullmann coupling to reduce aryl halide side reactions .
  • Solvent effects : Switch from DMF to dimethylacetamide (DMAc) to improve nucleophilicity of the imidazole nitrogen .
  • Stoichiometric adjustments : Use a 1.2:1 molar ratio of imidazole to pyrimidine precursor to drive the reaction to completion .

Advanced: How can computational modeling guide rational structural modifications?

Answer:

  • Quantum mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to predict electron density at the pyrimidine N3 position, guiding substitutions for enhanced hydrogen bonding .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100-ns trajectories .
  • SAR analysis : Map structure-activity relationships using partial least squares (PLS) regression to prioritize modifications (e.g., fluorophenyl vs. methoxyphenyl groups) .

Advanced: What methods validate the compound’s metabolic stability in preclinical studies?

Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess potential drug-drug interactions .
  • Metabolite identification : Employ high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites and propose degradation pathways .

Advanced: How to address solubility challenges in formulation development?

Answer:

  • Co-solvent systems : Test cyclodextrin-based formulations (e.g., HP-β-CD) at 10–20% w/v to enhance aqueous solubility without precipitation .
  • Salt formation : Screen counterions (e.g., hydrochloride or mesylate) via slurry experiments in acetone/water mixtures .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release, characterized by dynamic light scattering (DLS) .

Advanced: What analytical techniques resolve enantiomeric impurities in chiral derivatives?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, monitoring at 254 nm .
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configurations .
  • Crystallographic twinning analysis : Apply the SHELXL TWIN command to refine crystal structures with suspected racemic twinning .

Advanced: How to optimize reaction scalability without compromising yield?

Answer:

  • Flow chemistry : Implement continuous flow reactors with residence times <5 minutes to exothermically control key steps (e.g., piperazine alkylation) .
  • Process analytical technology (PAT) : Use in-line FTIR probes to monitor intermediate formation and adjust reagent feed rates dynamically .
  • Green chemistry principles : Replace dichloromethane with 2-MeTHF for improved safety and easier solvent recovery .

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